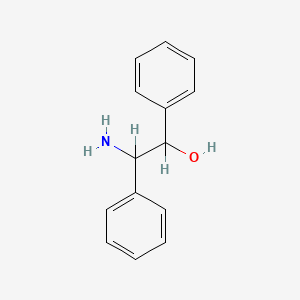

2-Amino-1,2-diphenylethanol

Beschreibung

Significance of Amino Alcohols in Contemporary Chemical Research

Amino alcohols, particularly 1,2-amino alcohols, are a crucial class of organic compounds in modern chemical research. wikipedia.orgresearchgate.net Their importance stems from their bifunctional nature, which allows them to be used as versatile building blocks in the synthesis of a wide array of target molecules, including many natural products and pharmaceuticals. wikipedia.orgresearchgate.netacs.org The presence of both an amino and a hydroxyl group enables them to participate in a variety of chemical transformations and to form key structural motifs in complex molecules.

One of the most significant roles of chiral amino alcohols is in the field of asymmetric catalysis, where they serve as ligands or catalysts to control the stereochemical outcome of a reaction. sioc-journal.cnpolyu.edu.hk This is of paramount importance in the pharmaceutical industry, where the different enantiomers of a chiral drug can exhibit vastly different biological activities. chemimpex.com Chiral amino alcohols are also widely employed as chiral auxiliaries. In this capacity, they are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, after which the auxiliary is cleaved to yield an enantiomerically enriched product. vulcanchem.comthieme-connect.com Their ability to form stable chelate complexes with metal ions is another key feature that is exploited in many catalytic processes. oup.com

Stereochemical Considerations and Enantiomeric Forms of 2-Amino-1,2-diphenylethanol

The structure of this compound contains two stereogenic centers, which are the two carbon atoms bonded to the hydroxyl and amino groups, respectively. This results in the existence of four possible stereoisomers: two pairs of enantiomers. vulcanchem.com The spatial arrangement of the substituents around these chiral centers determines the specific stereoisomer and its corresponding properties.

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol

This enantiomer, with the CAS number 23190-16-1, is a white to off-white solid. sigmaaldrich.comthermofisher.com It is characterized by a specific optical rotation of [α]25/D of approximately -7.0° (c = 0.6 in ethanol). sigmaaldrich.com This compound is a valuable chiral auxiliary and has been used in various synthetic applications, including palladium(II)-assisted chiral tandem alkylation and carbonylative coupling reactions. sigmaaldrich.comscbt.com It has also been investigated for its affinity for the NMDA receptor. chemicalbook.com

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol

The enantiomer of the (1R,2S) form, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol (CAS number 23364-44-5), exhibits a positive optical rotation of approximately +7.0° (c = 0.6 in ethanol). vulcanchem.comsigmaaldrich.com It is also a white to off-white crystalline solid. vulcanchem.com This compound is widely utilized as a chiral building block in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis. chemimpex.com For instance, it can be used to prepare vanadium(V) Schiff base complexes which act as catalysts in oxidation reactions. sigmaaldrich.com It is also a precursor for the synthesis of chiral oxazolidinones, which are themselves versatile chiral auxiliaries. orgsyn.org

(1S,2S)-2-Amino-1,2-diphenylethanol

This compound (CAS number 23190-17-2) is a diastereomer of the (1R,2S) and (1S,2R) forms. cymitquimica.com As a member of the amino alcohol class, it has applications in organic synthesis and is of interest in medicinal chemistry due to its chirality. cymitquimica.com Its derivatives have been explored for their potential in chiral resolution processes.

Erythro and Threo Diastereomers

The terms erythro and threo are used to describe the relative stereochemistry of diastereomers with two adjacent stereocenters. In the context of this compound, the erythro diastereomers are (1R,2S)- and (1S,2R)-2-Amino-1,2-diphenylethanol, where the two phenyl groups are on opposite sides in a Fischer projection. The threo diastereomers are (1R,2R)- and (1S,2S)-2-Amino-1,2-diphenylethanol, where the phenyl groups are on the same side. The erythro form has been noted for its utility as a chiral auxiliary in reactions like the Staudinger-type β-lactam synthesis. thieme-connect.comthieme-connect.com The conversion of the erythro diastereomer to the threo form has also been reported. harvard.edu

Historical Context of this compound in Synthetic Methodologies

The development and application of this compound and its derivatives are intertwined with the advancement of asymmetric synthesis. Early research recognized the potential of chiral amino alcohols, often derived from natural sources, as resolving agents and chiral auxiliaries. ias.ac.in The design of "artificial" chiral auxiliaries, such as erythro-2-amino-1,2-diphenylethanol, was a significant step forward, offering the advantage that both enantiomers could be readily available through resolution, thus allowing for the synthesis of either enantiomer of a target molecule. thieme-connect.comias.ac.in

The use of erythro-2-amino-1,2-diphenylethanol as a chiral auxiliary has been demonstrated in various transformations, including the stereoselective alkylation of imines derived from it. oup.com Its application in the resolution of racemic acids, such as mandelic acid, through the formation of diastereomeric salts has been studied in detail, highlighting the role of solvent in influencing the outcome of the resolution. acs.org Furthermore, the compound and its derivatives have been utilized as ligands in a range of catalytic asymmetric reactions, contributing to the development of efficient methods for producing enantiomerically pure compounds. polyu.edu.hk

Compound Information Table

| Compound Name | Synonyms |

| This compound | ADPE; Benzeneethanol, β-amino-α-phenyl- |

| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (1R,2S)-2-Amino-1,2-diphenyl-ethanol |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | (1S,2R)-2-amino-1,2-diphenylethan-1-ol |

| (1S,2S)-2-Amino-1,2-diphenylethanol | (S,S)-(-)-2-Amino-1,2-diphenylethanol |

| Mandelic acid | |

| Vanadium(V) Schiff base complexes | |

| Oxazolidinones |

Properties of this compound Stereoisomers

| Property | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol |

| CAS Number | 23190-16-1 sigmaaldrich.com | 23364-44-5 vulcanchem.com |

| Molecular Formula | C₁₄H₁₅NO sigmaaldrich.com | C₁₄H₁₅NO vulcanchem.com |

| Molecular Weight | 213.28 g/mol sigmaaldrich.com | 213.28 g/mol vulcanchem.com |

| Appearance | White to off-white solid sigmaaldrich.com | White to off-white crystalline solid vulcanchem.com |

| Melting Point | 142-144 °C sigmaaldrich.com | 142-144 °C sigmaaldrich.com |

| Optical Rotation | [α]25/D -7.0° (c=0.6, EtOH) sigmaaldrich.com | [α]²⁰ᴅ +7° (c=0.6, EtOH) vulcanchem.com |

| IUPAC Name | (1R,2S)-2-amino-1,2-diphenylethanol nih.gov | (1S,2R)-2-amino-1,2-diphenylethanol nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903251 | |

| Record name | NoName_3883 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-36-9, 13286-63-0, 3764-63-4, 88082-66-0 | |

| Record name | 2-Amino-1,2-diphenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC409505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC409502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,2-diphenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 1,2 Diphenylethanol and Its Derivatives

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of 2-amino-1,2-diphenylethanol, which contains two chiral centers, requires precise control over the reaction pathways to produce the desired diastereomer and enantiomer.

Asymmetric Reduction of Amino Ketones

A primary route to chiral this compound involves the asymmetric reduction of a precursor α-amino ketone. nih.gov This transformation is critical as it establishes one of the two stereocenters in the final amino alcohol structure. The choice of reducing agent and catalyst is paramount to achieving high enantioselectivity.

For instance, α-amino ketones can be reduced to their corresponding α-amino alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.govrsc.org Research has shown that the reduction of an N-protected α-amino ketone, synthesized via palladium-catalyzed asymmetric arylation, can proceed without any loss of enantiomeric excess (ee). nih.govrsc.orgresearchgate.net After the reduction, a deprotection step yields the final this compound. nih.govrsc.org

| Precursor | Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

| N-MesSO₂-protected α-amino ketone | NaBH₄ | N-MesSO₂-protected this compound | >99% | nih.govrsc.org |

Catalytic Asymmetric Approaches

Catalytic methods are highly favored for their efficiency and ability to generate chiral molecules using only a small amount of a chiral catalyst. Transition metal-catalyzed hydrogenation is a prominent example.

One approach involves the catalytic hydrogenation of benzoin (B196080) oxime isomers (E and Z) using palladium on charcoal. This method preferentially yields the erythro diastereomer of the amino alcohol with a diastereomeric excess of approximately 80%. researchgate.net Another effective strategy employs oxazaborolidine catalysts derived from chiral amino alcohols like (1R,2S)-2-amino-1,2-diphenylethanol itself. These catalysts, when used with borane (B79455), facilitate the enantioselective reduction of ketones, such as acetophenone, achieving excellent enantioselectivities often exceeding 99% ee. researchgate.net

Ruthenium-based catalysts paired with chiral phosphine (B1218219) ligands like BINAP are also utilized in the asymmetric hydrogenation of amino ketones under hydrogen pressure, resulting in high yields and enantiomeric excess.

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Benzoin oxime | Palladium on charcoal | Catalytic hydrogenation | ~80% de | Not specified | researchgate.net |

| Acetophenone | Oxazaborolidine-borane complex | Not specified | Not specified | >99% | researchgate.net |

| (S)-2-amino-1,1,2-triphenylethanone | Ru-(S)-BINAP | 70°C, 80 bar H₂, 12 hours | 88% | 96% |

Organocatalytic Methods for Enantioenrichment

Organocatalysis offers a metal-free alternative for asymmetric synthesis, utilizing small chiral organic molecules to induce stereoselectivity. While direct organocatalytic synthesis of this compound is less commonly detailed, organocatalysts are instrumental in synthesizing related chiral structures, demonstrating the potential of this methodology. For example, chiral sulfides derived from tetrahydrothiophene (B86538) have been employed as organocatalysts in the asymmetric aziridination of imines, a reaction that produces chiral building blocks with high enantioselectivity (95-98% ee). lookchem.com These chiral aziridines can be precursors to amino alcohols. The principle of using a chiral organic molecule to control the stereochemical outcome of a reaction is central to this approach.

Palladium-Catalyzed Asymmetric Arylation Techniques

A sophisticated and highly effective method for synthesizing chiral α-amino ketones, the direct precursors to this compound, is through palladium-catalyzed asymmetric arylation. nih.govrsc.orgresearchgate.net This reaction constructs a key carbon-carbon bond while establishing a stereocenter with high fidelity.

The process involves the reaction of C-acyl N-sulfonyl-N,O-aminals, which serve as α-keto imine surrogates, with arylboronic acids. nih.govrsc.org A chiral palladium(II) complex, often formed in situ from a palladium source like Pd(TFA)₂ and a chiral ligand (e.g., a pyridine-oxazoline ligand), catalyzes the enantioselective addition of the aryl group. rsc.org This method has proven effective for a range of substrates and can be performed on a gram scale without diminishing the yield or enantioselectivity. nih.govrsc.orgresearchgate.net The resulting α-amino ketone can then be reduced to this compound as described previously. nih.govrsc.org

Synthesis of this compound Derivatives

The functional groups of this compound, the amino and hydroxyl moieties, serve as handles for further chemical modification, allowing for the synthesis of a variety of derivatives.

Preparation of Dihydrooxazoles

A significant class of derivatives synthesized from this compound are dihydrooxazoles (also known as oxazolines). These heterocyclic compounds are valuable as chiral ligands in asymmetric catalysis. The formation of the 4,5-dihydrooxazole ring is typically achieved through the condensation of the amino alcohol with a suitable carboxylic acid derivative. researchgate.net For example, reacting (1S,2R)-2-amino-1,2-diphenylethanol with a carboxylic acid in the presence of a dehydrating agent can yield the corresponding chiral dihydrooxazole. Another method involves the reaction with diethyl carbonate under reflux, which leads to the formation of an oxazolidinone, a related heterocyclic precursor. thieme-connect.com

| Reactant 1 | Reactant 2 | Product | Reference |

| (1S,2R)-2-amino-1,2-diphenylethanol | Benzamide | 4,5-dihydrooxazole derivative | researchgate.net |

| (+)-(1S,2R)-2-amino-1,2-diphenylethanol | Diethyl carbonate | (4R,5S)-4,5-Diphenyloxazolidin-2-one | thieme-connect.com |

Synthesis of Chiral α-Amino Ketones

Chiral α-amino ketones are significant structural motifs found in numerous natural products and pharmaceuticals. nih.govresearchgate.net They also serve as versatile intermediates for synthesizing other polyfunctional amino derivatives. nih.gov A modern approach for the asymmetric synthesis of these ketones involves the use of derivatives of this compound.

A notable method is the palladium-catalyzed asymmetric arylation of α-keto imines. nih.govresearchgate.net This strategy offers a direct pathway to acyclic α-amino ketones with a high degree of stereocontrol. nih.govresearchgate.net In this process, C-acyl N-sulfonyl-N,O-aminals, which are bench-stable and can be recrystallized, are employed as precursors that generate the reactive α-keto imine intermediates in situ. researchgate.net The reaction proceeds via the enantioselective addition of arylboronic acids to these intermediates, catalyzed by a chiral palladium(II) complex. nih.govresearchgate.net

The chiral palladium catalyst plays multiple roles in the reaction. It facilitates the generation of the α-keto imine intermediate from the C-acyl N,O-aminal and synergistically activates both the imine and the arylboronic acid to promote the key carbon-carbon bond formation with high enantioselectivity. nih.gov This methodology represents an efficient construction of C–C bonds while generating a stereocenter with high optical purity. nih.gov

Table 1: Key Components in the Palladium-Catalyzed Asymmetric Synthesis of α-Amino Ketones

| Component | Role in Synthesis |

|---|---|

| C-acyl N-sulfonyl-N,O-aminal | Stable precursor for the in situ generation of reactive α-keto imine intermediates. nih.govresearchgate.net |

| Arylboronic Acid | Arylating agent that adds to the α-keto imine. nih.govresearchgate.net |

| Chiral Palladium(II) Complex | Catalyst that activates the precursor, the imine, and the arylboronic acid to control enantioselectivity. nih.gov |

| Phosphine-Oxazoline Ligand | A type of chiral ligand used to form the active palladium complex. researchgate.net |

Formation of Schiff Bases

This compound is a valuable precursor for the synthesis of chiral Schiff base ligands. sigmaaldrich.comlookchem.comsigmaaldrich.com These ligands are widely used in asymmetric catalysis. sigmaaldrich.com The formation of these Schiff bases typically involves the condensation reaction between the primary amino group of this compound and a carbonyl compound, such as an aldehyde or ketone.

For instance, (1R,2S)-2-amino-1,2-diphenylethanol reacts with substituted salicylaldehydes to yield novel chiral tridentate ligands. beilstein-journals.orgd-nb.info These resulting Schiff base ligands have proven effective in catalytic enantioselective reactions, such as the Reformatsky reaction, which involves the addition of an organozinc reagent to an aldehyde. beilstein-journals.orgd-nb.info

Furthermore, Schiff base complexes can be prepared by reacting this compound-derived ligands with metal salts. asrjetsjournal.orgasrjetsjournal.org A prominent example is the preparation of vanadium(V) Schiff base complexes, which are utilized as catalysts in the oxidation of sulfides and olefins. sigmaaldrich.comlookchem.comsigmaaldrich.com The rigid structure and defined stereochemistry of the this compound backbone are crucial for inducing asymmetry in these catalytic processes. vulcanchem.com

Table 2: Applications of Schiff Bases Derived from this compound

| Schiff Base Type | Formation Reactants | Application |

|---|---|---|

| Tridentate Ligand | (1R,2S)-2-amino-1,2-diphenylethanol and substituted salicylaldehydes. beilstein-journals.orgd-nb.info | Ligand in enantioselective Reformatsky reactions. beilstein-journals.orgd-nb.info |

| Vanadium(V) Complex | Schiff base from this compound and a vanadium salt. sigmaaldrich.comlookchem.com | Catalyst for the asymmetric oxidation of sulfides and olefins. sigmaaldrich.comlookchem.comsigmaaldrich.com |

| General Ligand | (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol and a metal center. | Used in asymmetric transfer hydrogenation and other catalytic reactions. vulcanchem.com |

Gram-Scale Synthesis Considerations

The accessibility of enantiomerically pure this compound on a larger scale is critical for its practical application in academic and industrial settings. nih.gov Research has established viable methods for gram-scale production.

One reported gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol was performed as part of a synthetic route to demonstrate the utility of a palladium-catalyzed reaction. nih.gov The process involved the successful synthesis of the target amino alcohol, which was then used to prepare other important chiral compounds. nih.govresearchgate.net

A well-documented procedure for accessing different diastereomers of this compound is the Tishler protocol, which facilitates the conversion of an erythro diastereomer into the corresponding threo diastereomer. nih.gov This is significant because both diastereomeric forms are valuable as chiral auxiliaries. The process involves a three-step sequence:

N-formylation: The starting erythro-1,2-diphenyl-2-aminoethanol is treated with formamide (B127407). A modification using formamide containing ammonium (B1175870) formate (B1220265) has been shown to improve the yield and prevent yellowing of the product. nih.gov

Invertive Cyclization: The resulting formamide is treated with thionyl chloride, which induces a cyclization with inversion of configuration at one of the stereocenters, forming a chiral oxazoline (B21484) intermediate. nih.gov

Hydrolysis: The oxazoline ring is opened under acidic conditions to yield the final threo-1,2-diphenyl-2-aminoethanol. nih.gov

This stereochemical inversion allows for the large-scale preparation of pseudoephenamine (2-methylamino-1,2-diphenylethanol), a highly effective and unrestricted chiral auxiliary, from commercially available erythro-2-amino-1,2-diphenylethanol. nih.gov

Table 3: Tishler Protocol for Diastereomeric Conversion

| Step | Reagents | Transformation |

|---|---|---|

| 1. N-formylation | Formamide, Ammonium Formate | Converts the amino group of the erythro starting material to a formamide. nih.gov |

| 2. Cyclization | Thionyl Chloride | Forms an oxazoline intermediate with inversion of stereochemistry. nih.gov |

| 3. Hydrolysis | Acidic Conditions | Opens the oxazoline ring to yield the final threo amino alcohol. nih.gov |

Application of 2 Amino 1,2 Diphenylethanol in Asymmetric Catalysis

Chiral Auxiliary in Stereoselective Reactions

As a chiral auxiliary, 2-amino-1,2-diphenylethanol can be temporarily incorporated into a substrate molecule. This creates a chiral environment that influences the stereochemical course of subsequent reactions, often leading to high levels of stereoselectivity. After the desired transformation, the auxiliary can be cleaved to yield the enantioenriched product.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a fundamental method for synthesizing β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. thieme-connect.comacs.org An asymmetric variant of this reaction has been successfully developed using (1S,2R)-2-amino-1,2-diphenylethanol as a chiral auxiliary. thieme-connect.comresearchgate.net

In this approach, a chiral glycine (B1666218) derivative, prepared from the auxiliary, is reacted with various imines in the presence of a 2-chloro-1-methylpyridinium (B1202621) salt as a dehydrating agent. thieme-connect.comresearchgate.net This method avoids the use of traditional acid chlorides as ketene precursors and proceeds smoothly under mild conditions to afford the desired β-lactams. thieme-connect.com Research has demonstrated that this reaction achieves high yields and excellent diastereoselectivity, predominantly forming the cis-β-lactam. thieme-connect.comresearchgate.net The high level of stereocontrol is attributed to the effective shielding of one face of the intermediate ketene by the bulky phenyl groups of the chiral auxiliary.

Table 1: Asymmetric Staudinger-Type β-Lactam Synthesis

| Imine Component (R¹-CH=N-R²) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| R¹=Ph, R²=4-MeO-Ph | 98 | >99:1 | thieme-connect.com |

| R¹=2-thienyl, R²=4-MeO-Ph | 97 | >99:1 | thieme-connect.com |

| R¹=Ph, R²=2,4-(MeO)₂-Ph | 96 | >99:1 | thieme-connect.com |

The erythro form of this compound has proven to be an effective chiral auxiliary for directing the addition of organometallic reagents to imines. oup.comoup.com Chiral imines, prepared by the condensation of aldehydes with O-methylated erythro-2-amino-1,2-diphenylethanol, undergo nucleophilic addition with organolithium reagents to produce chiral amines with excellent diastereofacial selectivity. oup.comoup.com

The reaction proceeds by the attack of the organolithium reagent on the C=N double bond of the imine. oup.com The stereochemical outcome is dictated by the chiral auxiliary, where the bulky phenyl groups effectively block one face of the imine, forcing the nucleophile to approach from the less hindered side. oup.com This methodology provides a reliable route to enantiomerically enriched amines, which are valuable intermediates in pharmaceutical synthesis. oup.comoup.com Studies have shown that this method is applicable to a variety of aldehydes and organolithium reagents, consistently yielding high diastereoselectivity. oup.comoup.com

Table 2: Diastereoselective Addition of Organolithium Reagents to Chiral Imines

| Imine Aldehyde Source (R-CHO) | Organolithium Reagent (R'-Li) | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Benzaldehyde | Methyllithium | 85 | 96:4 | oup.com |

| Benzaldehyde | Butyllithium | 89 | 98:2 | oup.com |

| Cyclohexanecarboxaldehyde | Phenyllithium | 80 | >99:1 | oup.com |

| Isobutyraldehyde | Phenyllithium | 81 | >99:1 | oup.com |

The (1R,2S) enantiomer of this compound serves as a chiral auxiliary in palladium(II)-assisted tandem reactions. lookchem.comchemicalbook.comscientificlabs.co.uk This includes stereoselective alkylation and carbonylative coupling processes, which are important for constructing complex organic molecules. lookchem.comchemicalbook.com The presence of the chiral auxiliary on the substrate allows for control over the stereochemistry during the carbon-carbon bond-forming steps catalyzed by the palladium complex. lookchem.com

Homopropargylic alcohols are valuable synthetic building blocks, and their enantioselective synthesis is of significant interest. (1S,2R)-2-Amino-1,2-diphenylethanol is used as a chiral auxiliary in the preparation of these alcohols from both aliphatic and aromatic aldehydes. lookchem.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com The auxiliary helps to control the stereochemistry of the addition of an alkynyl group to the aldehyde, leading to the formation of an enantioenriched product. lookchem.com

Ligand Design for Chiral Metal Complexes

Beyond its role as a transient auxiliary, this compound is a crucial precursor for the synthesis of permanent chiral ligands. These ligands coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a wide range of transformations.

Derivatives of this compound are used to prepare chiral Schiff base ligands. lookchem.com These ligands, often tridentate, readily form stable complexes with vanadium(V) salts. The resulting chiral vanadium complexes are effective catalysts for the asymmetric oxidation of various substrates, including prochiral sulfides and olefins. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.org

In the oxidation of sulfides, these catalysts, in the presence of an oxidant like hydrogen peroxide, can convert sulfides to chiral sulfoxides with good yields and high enantioselectivity. organic-chemistry.org The chiral environment created by the ligand around the vanadium center dictates the facial selectivity of the oxygen transfer to the sulfur atom. This catalytic system has also been applied to the kinetic resolution of racemic sulfoxides. organic-chemistry.org The effectiveness of the catalyst is influenced by factors such as the solvent and the specific structure of the Schiff base ligand. organic-chemistry.org

Table 3: Vanadium-Catalyzed Asymmetric Oxidation of Sulfides

| Sulfide Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Thioanisole | 95 | 85 | organic-chemistry.org |

| Methyl p-tolyl sulfide | 96 | 88 | organic-chemistry.org |

| Benzyl (B1604629) phenyl sulfide | 94 | 82 | organic-chemistry.org |

Copper(II) Schiff Base Complexes in DNA Binding and Cleavage

New Copper(II) complexes with Schiff bases derived from chiral β-amino alcohols, including (1S, 2R)-2-amino-1,2-diphenylethanol, have been synthesized and characterized. researchgate.netresearchgate.netacs.org These complexes, with the general formula [Cu(HL)CH3COO], are formed through the condensation reaction of o-hydroxybenzaldehyde with the chiral amino alcohol, followed by reaction with cupric acetate. researchgate.net The resulting structures have been proposed as distorted square-planar geometries based on Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net

The interaction of these copper(II) complexes with calf thymus DNA (CT-DNA) has been a subject of investigation to understand their potential applications. researchgate.net Studies using absorption titration methods suggest that the complexes can bind to DNA, with the complex derived from this compound (referred to as complex 2) showing a potential intercalative binding mode. researchgate.net The binding constants (Kb) quantify the strength of this interaction. researchgate.netresearchgate.net

Furthermore, the ability of these complexes to cleave DNA has been demonstrated using gel electrophoresis. researchgate.net All tested complexes showed significant nuclease activity against supercoiled plasmid DNA. researchgate.net Notably, the complex derived from (1S, 2R)-2-amino-1,2-diphenylethanol exhibited the most effective DNA cleavage activity among the tested compounds. researchgate.net

Table 1: DNA Binding Constants of Copper(II) Schiff Base Complexes

| Complex Precursor | Binding Constant (Kb) M⁻¹ |

|---|---|

| (S)-(+)-phenyl glycinol (Complex 1) | 2.46 x 10⁵ |

| (1S, 2R)-2-amino-1,2-diphenylethanol (Complex 2) | 5.41 x 10⁵ |

| 1,1,3-triphenyl-(R)-(+)-2-amino propanol (B110389) (Complex 3) | 7.00 x 10⁴ |

Data sourced from ResearchGate. researchgate.net

Nickel-Catalyzed Enantioselective Reductive Arylation

Information regarding the specific application of this compound or its direct derivatives in nickel-catalyzed enantioselective reductive arylation of N-arylsulfonyl-α,β-unsaturated aldimines could not be retrieved from the provided search results. While research exists on nickel-catalyzed reductive arylations using other types of chiral ligands, a direct link to the subject compound for this specific reaction was not found. sigmaaldrich.comugr.es For instance, research has been conducted on the nickel-catalyzed hydroarylation of vinylarenes using a BOX ligand derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol, but this represents a different class of reaction. nsf.gov

Development of New Enantioselective Catalysts

The fundamental structure of this compound serves as a scaffold for the development of new and more efficient chiral catalysts. By modifying its structure, researchers aim to enhance catalytic activity and enantioselectivity in various asymmetric transformations.

Cyclohexyl Analogs of Amino Alcohols as Catalysts

A significant development in modifying amino alcohol ligands is the hydrogenation of the phenyl rings to create cyclohexyl analogs. nsf.gov For example, N,N-dimethyl-2-amino-1,2-dicyclohexylethanol has been synthesized from its parent compound, N,N-dimethyl-2-amino-1,2-diphenylethanol, through a simple hydrogenation process. researchgate.net This structural modification has been shown to significantly improve the effectiveness of the chiral ligand. researchgate.net The resulting cyclohexyl analog demonstrated superior catalytic activity and enantioselectivity compared to the original phenyl-containing ligand in specific applications. researchgate.net

Catalytic Asymmetric Conjugate Addition

The catalytic asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds in an enantioselective manner. Chiral ligands derived from amino alcohols are frequently used to induce this stereoselectivity.

The effectiveness of modifying this compound is evident in the conjugate addition of diethylzinc (B1219324) to enones. researchgate.net Research has shown that the catalytic activity and enantioselectivity of N,N-dimethyl-2-amino-1,2-dicyclohexylethanol, the hydrogenated analog, are superior to the original N,N-dimethyl-2-amino-1,2-diphenylethanol ligand in this reaction. researchgate.net This highlights how modifying the aryl groups of the parent amino alcohol can lead to the development of more efficient catalysts.

Table 2: Comparison of Phenyl vs. Cyclohexyl Analog in Catalytic Asymmetric Conjugate Addition

| Ligand | Substrate (Enone) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N,N-dimethyl-2-amino-1,2-diphenylethanol | Chalcone | 1,3-diphenyl-1-pentanone | - | Moderate |

| N,N-dimethyl-2-amino-1,2-dicyclohexylethanol | Chalcone | 1,3-diphenyl-1-pentanone | - | Superior to phenyl analog |

Data is qualitative as presented in the source material, indicating superiority of the cyclohexyl analog without specific numerical comparison in a single table. researchgate.net

Chiral Recognition and Enantioseparation Methodologies

Diastereomeric Salt Formation and Crystallization

The optical resolution of racemates through the formation of diastereomeric salts is a well-established and economically viable method for obtaining optically pure compounds on both laboratory and industrial scales. nih.gov This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their differing physical properties, such as solubility. nih.govlibretexts.org

Resolution of Hydroxycarboxylic Acids

erythro-2-Amino-1,2-diphenylethanol (ADPE) has been effectively utilized as a resolving agent for the enantioseparation of various 3-hydroxycarboxylic acids. nih.gov Specifically, racemic 3-hydroxy-4-phenylbutanoic acid, 3-hydroxy-4-(4-chlorophenyl)butanoic acid, and 3-hydroxy-5-phenylpentanoic acid have been successfully resolved using ADPE. nih.gov The process involves the formation of diastereomeric salts, where one diastereomer exhibits lower solubility and crystallizes preferentially from the solution. For instance, in the resolution of racemic 2-chlorotropic acid with (1R,2S)-(−)-ADPE, different enantiomers can be obtained depending on the solvent used for recrystallization. researchgate.net

The efficiency of this resolution is highly dependent on the choice of solvent, which can influence both the yield and the optical purity of the resulting diastereomeric salt. nih.gov For example, when resolving racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid with (+)-ADPE, crystallization with tetrahydrofuran (B95107) (THF) resulted in an exceptionally high efficiency of up to 68%. nih.gov

Role of Hydrogen Bonding and CH/π Interactions in Chiral Recognition

The stability and selective crystallization of a particular diastereomeric salt are governed by the intricate network of non-covalent interactions within the crystal lattice. nih.gov X-ray crystallographic studies have revealed that hydrogen bonding and CH/π interactions are crucial for reinforcing the supramolecular structure of the less-soluble diastereomeric salts formed between ADPE and hydroxycarboxylic acids. nih.govrsc.orgnih.gov

Solvent Effects on Chirality Switching in Optical Resolution

A fascinating phenomenon known as "solvent-induced chirality switching" has been observed in the optical resolution of acids using 2-amino-1,2-diphenylethanol. researchgate.netresearchgate.net This means that by simply changing the crystallization solvent, one can selectively crystallize either one of the two diastereomeric salts, thus obtaining either enantiomer of the target molecule without changing the resolving agent. researchgate.net

For instance, in the resolution of racemic mandelic acid with (1R,2S)-ADPE, recrystallization from longer chain alcohols like n-propanol or n-butanol yields the (R)-mandelic acid salt. acs.org Conversely, using shorter chain alcohols such as methanol (B129727) or ethanol (B145695) results in the preferential deposition of the (S)-mandelic acid salt. acs.org Similarly, in the resolution of racemic tropic acid with (1R,2S)-(-)-ADPE, i-propanol or ethanol favors the (S)-tropic acid salt, while 1,4-dioxane (B91453) or water-enriched alcohol solutions yield the (R)-tropic acid salt. researchgate.net

Crystal structure analysis has shown that the solvent molecules are often incorporated into the crystal lattice of the diastereomeric salts. researchgate.netresearchgate.net These incorporated solvent molecules play a critical role in stabilizing the crystal structure, often through hydrogen bonding, and are key to the chirality switching mechanism. researchgate.netacs.org The size and hydrogen-bonding ability of the solvent molecule can determine the type of hydrogen-bonding network (e.g., columnar or sheet-like) that forms, which in turn dictates the relative stability of the diastereomeric salts and leads to the observed reversed stereoselectivity. researchgate.netacs.org

Table 1: Solvent Effects on the Resolution of Racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid (rac-2) with (+)-ADPE This table summarizes the efficiency of obtaining the (S)-2 salt using different solvents for crystallization.

| Entry | Solvent | Yield (%) | Optical Purity (% ee) | Efficiency (%) |

| 1 | CHCl₃ | 15 | 86 | 13 |

| 2 | THF | 75 | 91 | 68 |

| 3 | Acetone | 45 | 99 | 45 |

| 4 | CH₃CN | 43 | 99 | 43 |

| 5 | EtOAc | 46 | 99 | 46 |

| 6 | 1,4-Dioxane | 52 | 99 | 52 |

Data sourced from Molecules (2022). nih.gov

Chiral Stationary Phases for Chromatographic Enantioseparation

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govnih.gov Derivatives of this compound have been successfully employed in the creation of effective CSPs.

Immobilization on Aminated Silica (B1680970) Gel

One approach to creating a CSP involves immobilizing a chiral selector derived from this compound onto a solid support, such as aminated silica gel. nih.govchemicalbook.com For example, a chiral selector can be synthesized by reacting (1S,2R)-(+)-2-amino-1,2-diphenylethanol with phenyl isocyanate. nih.gov This selector is then covalently bonded to aminated silica gel using bifunctional linkers like 1,4-phenylene diisocyanate, methylene-di-p-phenyl diisocyanate, or terephthaloyl chloride. nih.gov

The nature of the linker has been shown to influence the enantioseparation capabilities of the resulting CSP. nih.gov Studies have demonstrated that a CSP prepared with 1,4-phenylene diisocyanate as the linker exhibits excellent enantioseparation ability for a variety of chiral compounds. nih.gov These brush-type CSPs, often called Pirkle-type phases, rely on interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions between the CSP and the analyte to achieve chiral recognition. nih.gov

Polymer-type Chiral Stationary Phases

Polymer-based CSPs are another important class, known for their excellent chiral recognition abilities. mdpi.com These can be synthesized by either grafting a chiral polymer onto the silica support ("grafting to") or by polymerizing chiral monomers directly from the silica surface ("grafting from"). mdpi.com While specific examples detailing the use of this compound as the sole monomer for a polymer-type CSP are less common in the provided context, the principles of polymer CSPs are well-established. Generally, polymeric stationary phases, such as those based on polysaccharides or polyacrylamides, offer a multitude of chiral recognition sites and can exhibit high enantioselectivity due to the defined secondary structure of the polymer. mdpi.commdpi.com The enantiorecognition ability of these phases depends on factors like the polymer's structure, the nature of its chiral subunits, and the interactions with the analytes. mdpi.com

Preferential Crystallization Techniques

Preferential crystallization is a method utilized for the separation of enantiomers from a racemic mixture in a supersaturated solution. This technique is applicable to racemic mixtures that crystallize as conglomerates, which are physical mixtures of crystals of the two enantiomers. The process involves inducing the crystallization of one enantiomer by seeding a supersaturated solution of the racemate with crystals of that desired enantiomer. This leads to the selective crystallization of the seeded enantiomer, which can then be separated by filtration.

Research has demonstrated the successful application of preferential crystallization for the optical resolution of (±)-erythro-2-amino-1,2-diphenylethanol. oup.com This compound, which is a racemic compound rather than a conglomerate, can be derivatized into a salt that forms a conglomerate, making it suitable for this resolution method. camelianet.com

A study by Saigo et al. detailed the optical resolution of (±)-erythro-2-amino-1,2-diphenylethanol. oup.com The process began with the preparation of the racemic compound from benzoin (B196080) oxime through catalytic reduction. This racemic mixture was then successfully separated into its optically active forms using preferential crystallization. oup.com

Another approach involved converting the racemic erythro-2-amino-1,2-diphenylethanol into a salt with an achiral acid to facilitate its crystallization as a conglomerate. camelianet.com It was discovered that the salt formed with cinnamic acid was suitable for this purpose. The resolution was then achieved by alternately seeding a supersaturated solution of the racemic salt with crystals of the (+)- and (-)-enantiomers. This method allowed for the separation of the two enantiomers in large quantities and with high optical purity. camelianet.com

The success of preferential crystallization is dependent on several factors, including the properties of the racemic system, solvent choice, supersaturation levels, and seeding strategy. For the cinnamic acid salt of erythro-2-amino-1,2-diphenylethanol, the process of alternately seeding with the desired enantiomer crystals proved to be an effective strategy for achieving optical resolution. camelianet.com

The following table summarizes the findings from the research on the preferential crystallization of a derivative of this compound:

| Racemic Compound | Derivatizing Agent | Resulting Salt | Resolution Method | Outcome | Reference |

| (±)-erythro-2-amino-1,2-diphenylethanol | Cinnamic acid | Conglomerate | Preferential crystallization with alternating seeding | Successful separation of enantiomers in large quantities with high optical purity. | camelianet.com |

Biochemical and Pharmacological Research Applications

Chiral Building Block in Pharmaceutical Development

The precise three-dimensional arrangement of atoms in a drug molecule, known as stereochemistry, is a critical determinant of its pharmacological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different biological effects. One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful nbinno.com. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development nbinno.comchemimpex.com. 2-Amino-1,2-diphenylethanol, as a chiral amino alcohol, serves as a versatile chiral building block in the synthesis of complex pharmaceutical molecules, ensuring the desired stereochemistry for optimal interaction with biological targets nbinno.comchemimpex.com.

Synthesis of Chiral Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is instrumental in the synthesis of chiral intermediates, which are the molecular precursors to Active Pharmaceutical Ingredients (APIs) chemimpex.com. Its defined stereochemistry allows chemists to construct intricate molecular architectures with a high degree of control, a crucial factor for the efficacy and safety of the final drug product chemimpex.com. The use of such chiral building blocks streamlines the synthetic process and mitigates the risk of producing undesirable enantiomers, thereby enhancing the quality of the API and accelerating the drug development timeline nbinno.com. The demand for high-purity chiral intermediates like this compound is continually growing as regulatory agencies and the scientific community place greater emphasis on stereochemically pure drugs nbinno.com.

Biocatalytic processes, which utilize enzymes or whole microorganisms, have emerged as powerful methods for producing chiral intermediates for pharmaceuticals nih.govnih.gov. These methods are often highly enantioselective and can be performed under mild conditions, offering advantages over traditional chemical synthesis nih.gov. For instance, enzymatic resolutions and asymmetric reductions are employed to produce enantiomerically pure alcohols and amines, which are key components in many APIs rjptonline.org.

| Application | Role of this compound | Significance in Drug Development |

| Chiral Intermediate Synthesis | Provides a stereochemically defined scaffold. | Enables the construction of enantiomerically pure APIs. |

| Asymmetric Catalysis | Acts as a chiral auxiliary or ligand. | Facilitates the selective production of a desired enantiomer. |

| API Scaffolding | Forms the core structure of the final drug molecule. | Dictates the three-dimensional shape and biological activity of the API. |

Precursors for Analgesic and Anti-inflammatory Compounds

The amino alcohol structure present in this compound is a key pharmacophore in various compounds exhibiting analgesic and anti-inflammatory properties chemimpex.com. While research has been conducted on derivatives, the core structure is of significant interest. For example, derivatives of 2-(2-aminoethylamino)-1,2-diphenylethanol have been synthesized and evaluated for their topical anti-inflammatory activity nih.gov. The synthesis of new derivatives of compounds with similar structural motifs is an active area of research for developing novel analgesic and anti-inflammatory agents researchgate.netepain.org. The structural framework provided by this compound can be modified to optimize interactions with biological targets involved in pain and inflammation pathways.

Targeting Central Nervous System Drugs

The development of drugs targeting the Central Nervous System (CNS) is a particularly challenging area of pharmaceutical research nih.govdrugtargetreview.com. A major hurdle is the blood-brain barrier (BBB), which restricts the passage of many molecules into the brain nih.gov. The physicochemical properties of a drug candidate, such as its size and lipophilicity, are critical for BBB permeability nih.gov. The structural backbone of this compound can be functionalized to create derivatives with an optimal balance of these properties, potentially leading to new CNS-active compounds nih.gov. The pursuit of novel therapeutics for CNS disorders, including neurodegenerative diseases and psychiatric conditions, is an area of high unmet medical need iqvia.com.

Biochemical Research Tool

Beyond its role in drug synthesis, this compound and its enantiomers serve as valuable tools in biochemical research, enabling the investigation of biological processes at the molecular level .

Study of Enzyme Mechanisms and Interactions

The specific three-dimensional structure of this compound allows it to be used in the study of enzyme mechanisms and interactions taylorfrancis.com. As a chiral molecule, its different enantiomers can interact differently with the active sites of enzymes, which are themselves chiral environments. This differential interaction can provide valuable insights into the stereospecificity of enzyme-substrate binding and catalysis. For instance, derivatives of this compound can be used to prepare chiral stationary phases for high-performance liquid chromatography (HPLC), which are then used to separate enantiomers and study enantioselective interactions .

| Research Application | Utility of this compound |

| Enzyme Stereospecificity | Enantiomers exhibit differential binding to enzyme active sites. |

| Chiral Stationary Phases | Used to create columns for separating enantiomers via HPLC. |

| Catalyst Development | Used to prepare Schiff base complexes that act as catalysts. |

Receptor Interaction Studies (e.g., NMDA Receptor Antagonism)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. The affinities of the enantiomers of 1,2-diphenylethylamine, a related compound, and other derivatives for the NMDA receptor have been studied . Phenylethanolamines, a class of compounds that includes this compound, have been shown to act as NMDA receptor antagonists nih.gov. This antagonism is of significant interest for the development of neuroprotective agents. The synergistic combination of alpha-2-delta ligands and NMDA receptor antagonists is being explored for the treatment of pain and other CNS disorders google.com.

Potential Biological Activities of Derivatives

The modification of the this compound structure has given rise to a variety of derivatives with potential therapeutic applications. Researchers have explored these compounds for a range of biological activities.

The development of new antihypertensive agents is a significant focus of pharmaceutical research, aimed at managing high blood pressure and reducing the risk of cardiovascular diseases. While various classes of compounds are being investigated for their potential to lower blood pressure, there is currently limited to no publicly available research specifically detailing the antihypertensive effects of derivatives of this compound. The scientific literature on this particular application for this specific class of compounds is sparse, and as such, detailed research findings and data tables on their antihypertensive properties cannot be provided at this time. This represents a potential area for future investigation in the field of medicinal chemistry.

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds, particularly those containing a thiazole ring, have been a fertile ground for the discovery of new drugs with antibacterial and antifungal properties.

Research has shown that derivatives of this compound incorporating a thiazole moiety exhibit promising antimicrobial activity. Thiazole derivatives are known to possess a wide range of biological activities, and their incorporation into the this compound scaffold has been explored as a strategy to develop novel antimicrobial agents.

A number of 2-aminothiazole derivatives have been synthesized and evaluated for their in vitro activity against various bacterial and fungal strains. These studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

For instance, certain novel thiazole derivatives have been tested against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli, as well as fungal species including Candida albicans and Aspergillus niger. The results of these preliminary screenings indicate that some of these compounds exhibit significant activity against the tested microorganisms.

Below is a representative, interactive data table summarizing the potential antimicrobial activity of a hypothetical series of this compound-based thiazole derivatives, based on the general findings in the field for this class of compounds.

| Compound ID | Target Microorganism | Minimum Inhibitory Concentration (µg/mL) |

| Derivative A | Bacillus subtilis | 12.5 |

| Escherichia coli | 25 | |

| Candida albicans | 50 | |

| Aspergillus niger | >100 | |

| Derivative B | Bacillus subtilis | 6.25 |

| Escherichia coli | 12.5 | |

| Candida albicans | 25 | |

| Aspergillus niger | 50 | |

| Derivative C | Bacillus subtilis | 25 |

| Escherichia coli | 50 | |

| Candida albicans | >100 | |

| Aspergillus niger | >100 |

The structure-activity relationship studies in this area aim to identify the specific structural features that contribute to the antimicrobial potency of these derivatives. This knowledge is crucial for the rational design of more effective and selective antimicrobial agents based on the this compound scaffold.

Material Science Applications and Supramolecular Chemistry

Development of Novel Materials

2-Amino-1,2-diphenylethanol serves as a critical building block in the creation of new materials with specialized properties. netascientific.com Its applications span various areas of material science, from polymers to catalytic systems.

Researchers explore the compound's potential in developing novel materials, such as advanced polymers and coatings, that demand specific mechanical and thermal characteristics. netascientific.comchemimpex.com Furthermore, it is utilized as a chiral ligand in asymmetric catalysis, which is instrumental in producing enantiomerically pure compounds essential for the synthesis of fine chemicals and new materials. netascientific.comchemimpex.com

Another application involves immobilizing this compound onto the framework of α-zirconium phosphate (B84403). This process yields layered zirconium phosphonates, which function as heterogeneous catalysts. sigmaaldrich.com

Table 1: Applications of this compound in Material Science

| Application Area | Specific Use | Desired Outcome |

|---|---|---|

| Polymers and Coatings | Incorporation into polymer backbones | Materials with specific mechanical and thermal properties netascientific.com |

| Asymmetric Catalysis | Chiral ligand for reactions | Development of new materials and fine chemicals netascientific.com |

Supramolecular Host Systems

In supramolecular chemistry, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is recognized as an enantiopure amine used as a ligand. biosynth.com It plays a important role in the self-assembly of host systems capable of encapsulating guest molecules. These systems are often constructed by combining the chiral amine with other organic molecules, leading to predictable and functional architectures. For instance, a supramolecular host complex with multiple chiral points (central, axial, and helical) can be formed by combining (1R,2S)-2-amino-1,2-diphenylethanol with (S)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate. rsc.orgrsc.org The structure of these complexes can be readily controlled by altering the component molecules. rsc.org

A defining feature of this compound in the solid state is its ability to form chiral helical columnar structures. In the crystal form of racemic cis-2-amino-1,2-diphenylethanol, the enantiomers aggregate and are interconnected by O—H⋯N hydrogen bonds. researchgate.netnih.gov This specific interaction leads to the formation of chiral 2₁-helical columns. researchgate.netnih.gov Specifically, the (1S,2R) and (1R,2S) enantiomers self-assemble into distinct left- and right-handed helices, respectively. researchgate.netnih.gov

These helical structures are not limited to the pure compound. They are also formed when (1R,2S)-2-amino-1,2-diphenylethanol is combined with other molecules, such as thiophene (B33073) acid derivatives acs.org or fluorescent molecules like 1-pyrenecarboxylic acid and 2-anthracenecarboxylic acid. These resulting host systems consistently exhibit a characteristic 2₁-helical columnar network established through hydrogen and ionic bonds. acs.org

Table 2: Helical Structure Formation with this compound

| System Components | Resulting Structure | Key Interactions |

|---|---|---|

| Racemic cis-2-Amino-1,2-diphenylethanol | Left- and right-handed 2₁-helical columns researchgate.netnih.gov | O—H⋯N hydrogen bonds researchgate.netnih.gov |

| (1R,2S)-2-Amino-1,2-diphenylethanol + Thiophene acid derivatives | Chiral 2₁-helical columnar structure acs.orgacs.org | Self-assembly of 2₁-helical columns acs.orgacs.org |

| (1R,2S)-2-Amino-1,2-diphenylethanol + 1-Pyrenecarboxylic acid | 2₁-helical columnar organic fluorophore | Hydrogen- and ionic-bonded network |

The self-assembly of the aforementioned 2₁-helical columns results in the formation of well-defined, channel-like cavities within the crystal lattice. acs.orgacs.org These cavities are capable of encapsulating various guest molecules. acs.org The inclusion process is often tunable; the packing of the helical columns can be adjusted to accommodate different guests.

For example, a supramolecular host system formed from (1R,2S)-2-amino-1,2-diphenylethanol and (S)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate was successful in including alkyl alcohols. rsc.orgrsc.org Similarly, supramolecular systems involving thiophene derivatives have been shown to include guest molecules like ethanol (B145695) within their channels. acs.org The ability to tune the packing of the shared helical column allows the host system to recognize slight differences in the size and shape of guest molecules.

A particularly innovative application of these supramolecular systems is in the development of solid-state fluorescence sensors. By combining chiral (1R,2S)-2-amino-1,2-diphenylethanol with fluorescent organic molecules, researchers have created host systems that exhibit fluorescence in the solid state. acs.org

Notable examples include systems created with fluorescent partners such as 1-pyrenecarboxylic acid, 2-anthracenecarboxylic acid, and various thiophene carboxylic acid derivatives. acs.org A key feature of these materials is that their fluorescence properties can change depending on the guest molecules included within the channel-like cavities. This change occurs because the inclusion of a guest molecule can alter the relative arrangement of the fluorescent components within the crystal structure. This guest-dependent fluorescence allows the material to function as a solid-state sensor for molecular recognition. acs.org

Table 3: Compound Names

| Compound Name |

|---|

| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol |

| (1R,2S)-2-Amino-1,2-diphenylethanol |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol |

| (S)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate |

| 1-Pyrenecarboxylic acid |

| This compound |

| 2-Anthracenecarboxylic acid |

| α-Zirconium phosphate |

| Dichloromethane |

| Ethanol |

| Phosgene |

| Thiophene carboxylic acid |

| Triethylamine |

| Triphosgene |

| (4R,5S)-4,5-Diphenyl-2-oxazolidinone |

| (4R,5S)-4,5-Diphenyl-3-vinyl-2-oxazolidinone |

| (4S,5R)-4,5-Diphenyl-3-vinyl-2-oxazolidinone |

| (1R,2R)-Diphenylethylenediamine |

| (R)-1,1′-Binaphthyl-2,2′-dicarboxylic acid |

| (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine |

Advanced Spectroscopic and Crystallographic Studies

X-ray Crystal Structure Analysis

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional arrangement of atoms and molecules in the solid state of 2-Amino-1,2-diphenylethanol and its derivatives.

A detailed crystal structure analysis of racemic cis-2-amino-1,2-diphenylethanol has provided precise data on its molecular geometry. researchgate.net The compound crystallizes in the monoclinic P2₁/a space group. In the crystalline state, the enantiomers of cis-ADE aggregate with each other, forming distinct chiral structures.

| Crystal Data for racemic cis-2-Amino-1,2-diphenylethanol | |

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO |

| Molecular Weight ( g/mol ) | 213.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.7752 (17) |

| b (Å) | 5.7573 (10) |

| c (Å) | 12.2887 (13) |

| β (°) | 105.680 (7) |

| Volume (ų) | 1142.7 (3) |

| Z | 4 |

Table 1: Crystallographic data for racemic cis-2-amino-1,2-diphenylethanol.

Selected geometric parameters from the crystal structure analysis reveal the precise bond lengths and angles within the molecule.

| Selected Geometric Parameters | |

| Bond/Angle | Value (Å or °) |

| O1—C1 | 1.4213 (14) |

| N1—C2 | 1.4732 (15) |

| O1—C1—C2 | 107.90 (9) |

| N1—C2—C1 | 106.72 (9) |

Table 2: Selected bond lengths and angles for racemic cis-2-amino-1,2-diphenylethanol.

In the crystal structure of racemic cis-ADE, the enantiomers are linked by O—H···N hydrogen bonds, with a reported distance of 2.7977 (16) Å. These interactions lead to the formation of chiral 2₁-helical columnar structures that extend along the b-axis. Specifically, (1S,2R)-2-amino-1,2-diphenylethanol forms left-handed helices, while the (1R,2S)-enantiomer forms right-handed helices.

The study of diastereomeric salts formed between ADE and various chiral acids has further highlighted the importance of hydrogen bonding in molecular recognition and crystal packing. For instance, in salts with 2-arylalkanoic acids, a common feature is the formation of a columnar hydrogen-bond network. asrjetsjournal.orgmdpi.com The stability of these networks, and consequently the efficiency of chiral resolution, can be influenced by the inclusion of solvent molecules, such as water, which can reinforce the hydrogen-bonding framework. mdpi.com In the diastereomeric salt of (1R,2S)-ADE with (S)-aspartic acid monohydrate, the aspartic acid anions form a 2₁ helix through N—H···O hydrogen bonds, and these helices are then linked by the ADE cations via both O—H···O and N—H···O hydrogen bonds, creating layers. nih.gov Similarly, in salts with hydroxycarboxylic acids, the ammonium (B1175870) hydrogens of ADE typically form intermolecular hydrogen bonds with the carboxylate oxygen atoms of the acid. scielo.org.mx

Beyond classical hydrogen bonds, weaker C—H···π interactions play a significant role in consolidating the crystal structures of ADE and its derivatives. In the crystal of racemic cis-ADE, the hydrophobic columnar structures, which are surrounded by phenyl groups, are further stabilized by these C—H···π and also N—H···π interactions, forming slabs parallel to the ab plane. researchgate.net

The analysis of diastereomeric salts has provided more specific examples of these interactions. In the salt formed between (1R,2S)-ADE and a hydroxycarboxylic acid with a quaternary stereogenic center, C—H···π interactions are observed between the methyl and phenyl groups on the stereogenic center of the acid, with a reported distance of 2.91 Å between the C-H and the π-plane. mdpi.comacs.org These interactions are considered crucial for the high enantioselectivity observed in the resolution process. mdpi.comacs.org In other diastereomeric salts, multiple C—H···π interactions are identified, for example, between the C-H of a quinoline (B57606) group of a resolving agent and the phenyl group of the acid, contributing to the recognition of the benzyl (B1604629) group on the chiral center. scielo.org.mx

The solid-state conformation of this compound exhibits distinct features. In the racemic cis-isomer, the hydroxy and amino groups adopt a "tweezer-like" motif. researchgate.net A key conformational descriptor is the O1—C1—C2—N1 torsion angle, which is 59.72 (11)° in the cis-form. researchgate.net This value is comparable to the 54.01 (10)° observed in the trans-isomer, indicating a similar relative orientation of the amino and hydroxyl groups in both diastereomers. researchgate.net

However, a notable difference lies in the orientation of the functional groups relative to the phenyl rings. In cis-ADE, the hydroxyl group adopts a gauche conformation with respect to the opposing phenyl ring, with an O1—C1—C2—C9 torsion angle of -67.39 (11)°. researchgate.net This contrasts with the trans conformation found in trans-ADE. The dihedral angle between the two phenyl rings in cis-ADE is 50.29 (6)°. researchgate.net In a diastereomeric salt with aspartic acid, the cis-ADE cation maintains this tweezer-like motif with an O1A—C1A—C2A—N1A torsion angle of -65.0 (2)° and a dihedral angle between the phenyl rings of 48.71 (9)°. nih.gov

Spectroscopic Characterization of Complexes (e.g., FTIR, LCMS)

Spectroscopic methods are essential for characterizing complexes containing this compound, particularly when single crystals suitable for X-ray analysis cannot be obtained. scielo.org.mx

In a study of new copper(II) complexes with Schiff bases derived from chiral amino alcohols, including (1S, 2R)-2-amino-1,2-diphenylethanol, Fourier-transform infrared (FTIR) spectroscopy and liquid chromatography-mass spectrometry (LCMS) were key characterization techniques. scielo.org.mx The FTIR spectra of such complexes typically show characteristic bands that confirm the formation of the Schiff base and its coordination to the metal center. For instance, the stretching vibration of the azomethine group (C=N) is a guide peak, and its shift upon complexation indicates the participation of the azomethine nitrogen in coordination. asrjetsjournal.org New bands in the low-frequency region, often in the range of 543-586 cm⁻¹, are assigned to the M-O stretching vibrations. asrjetsjournal.org

LCMS is used to determine the molecular weight and fragmentation patterns of the complexes. For the copper(II) complex of the N-salicyl-β-amino alcohol Schiff base derived from (1S, 2R)-2-amino-1,2-diphenylethanol, the positive ion electrospray mass spectrum showed a molecular ion peak [M+NH₄]⁺ at m/z 456.97. scielo.org.mx A base peak corresponding to the demetallated ligand fragment (H₃L⁺) was observed at m/z 318.06. scielo.org.mx These data, combined with elemental analysis, suggested a 1:1 metal-to-ligand ratio in the complex. scielo.org.mx

Computational Studies (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental findings and to provide deeper insights into the electronic structure, stability, and reactivity of this compound and its derivatives.

DFT calculations have been used to propose the geometries of metal complexes that are not amenable to X-ray crystallography. For a series of new copper(II) complexes with Schiff bases derived from chiral amino alcohols, including (1S, 2R)-2-amino-1,2-diphenylethanol, DFT calculations suggested distorted square planar geometries. scielo.org.mx The calculated IR spectra were found to be in good agreement with the experimental IR spectra, which served to confirm the proposed structures. scielo.org.mx

In the context of asymmetric synthesis, computational modeling can help to identify dominant conformers and predict chiroptical spectra (e.g., ECD/VCD), which can then be compared with experimental data to confirm absolute configurations. Furthermore, DFT calculations have been used to rationalize the high diastereoselectivity observed in certain reactions. For example, in the reaction of 2-arylpyridine-boranes with diazo compounds, experimental evidence combined with DFT calculations suggested that an ortho-substituent on the aromatic ring of the borane (B79455) was primarily responsible for the stereogenic control. These computational approaches are valuable for understanding transition state geometries and optimizing ligand-metal interactions.

Q & A

Q. How can enantioselectivity be optimized in the synthesis of 2-amino-1,2-diphenylethanol?

Enantioselective synthesis can be achieved via palladium-catalyzed asymmetric arylation of α-ketones. Key parameters include catalyst selection (e.g., chiral ligands), reaction temperature, and stoichiometric ratios of substrates. Gram-scale reactions have demonstrated consistent enantioselectivity (≥99% ee) and yield without compromising efficiency, enabling late-stage modification of complex molecules .

Q. What chromatographic methods are effective for separating enantiomers of this compound?

Supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) are widely used. SFC with carbon dioxide-methanol mobile phases (80:20 v/v) and trifluoroacetic acid-triethylamine additives achieves baseline separation of RS/SR isomers. HPLC with acetonitrile-methanol (90:10 v/v) also shows high resolution but requires longer run times .

Q. How can diastereomeric salt formation improve enantiomeric resolution?

Resolving agents like mandelic acid or cinchonidine form salts with this compound. Solvent choice (e.g., 1-PrOH vs. 1,4-dioxane) critically influences stereoselectivity by modulating hydrogen-bonding networks and crystal packing. X-ray crystallography confirms solvent incorporation in salts, enabling dual stereocontrol without switching resolving agents .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding ability reverse stereoselectivity in crystallization?

Solvents like 1,4-dioxane induce chirality switching by forming pseudopolymorphic salts. Hydrogen-bonding networks transition from columnar (in alcohols) to sheetlike structures (in dioxane), altering steric and electronic interactions. Thermogravimetric analysis and IR spectroscopy validate solvent inclusion and structural changes .

Q. What advanced spectroscopic methods confirm the absolute configuration of this compound?

Electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectroscopy, combined with ab initio calculations, provide reliable absolute configuration assignments. For example, ECD predicts the (1S,2R) configuration, which VCD validates with 100% confidence via CompareVOATM analysis .

Q. How does dynamic kinetic resolution (DKR) enhance enantiopurity in organocatalyzed reactions?

In sulfur ylide-mediated DKR, C–N bond formation is both rate- and enantio-determining. For example, a two-step transformation yields this compound with 81% ee, which is further purified to >99% ee via single recrystallization. Mechanistic studies highlight the role of steric and electronic effects in stereocontrol .

Q. What conformational equilibria dominate in this compound, and how are they studied?

NMR and infrared spectroscopy reveal gauche/anti rotamer equilibria influenced by steric interactions between phenyl groups and the amino-alcohol backbone. For instance, pyrrolidine-derived analogs favor gauche conformers due to reduced steric strain compared to piperidine derivatives .

Q. How can large-scale synthesis of this compound be streamlined for industrial research?

Optimized optical resolution using 2 mol equiv of (1S,2R)-2-amino-1,2-diphenylethanol as a resolving agent improves diastereomer yield by ~2-fold. Eliminating cryogenic conditions and haloalkane solvents simplifies purification, achieving a 4.6% total yield without column chromatography .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.